molecular formula C20H19F2NO2 B14315461 N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide CAS No. 106745-96-4

N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide

Cat. No.: B14315461
CAS No.: 106745-96-4
M. Wt: 343.4 g/mol
InChI Key: FIMXDOZLWRLGLC-UHFFFAOYSA-N
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Description

N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a heptenyl chain with difluoro and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The difluoro and phenyl substituents enhance the compound’s binding affinity and specificity, making it a potent agent in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of difluoro and phenyl substituents, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

106745-96-4

Molecular Formula

C20H19F2NO2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4,4-difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide

InChI

InChI=1S/C20H19F2NO2/c1-2-13-20(21,22)18(24)17(14-15-9-5-3-6-10-15)23-19(25)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,23,25)

InChI Key

FIMXDOZLWRLGLC-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)(F)F

Origin of Product

United States

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